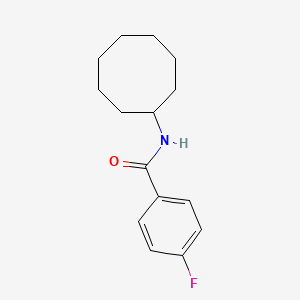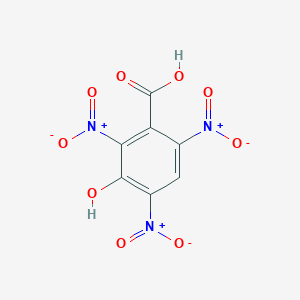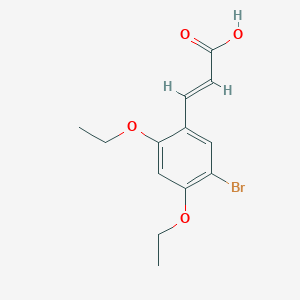
(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” is not available in the sources .Chemical Reactions Analysis
The chemical reactions involving “(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid” are not specified in the sources .Wissenschaftliche Forschungsanwendungen
Hydrogel Modification
Aly and El-Mohdy (2015) describe the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, indicating the potential of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in polymer science, particularly for medical applications due to enhanced antibacterial and antifungal activities. Aly & El-Mohdy, 2015.
Antimicrobial Synthesis
Kimura, Yabuuchi, and Hisaki (1962) explored the synthesis of 3-(5-Nitro-2-thienyl) acrylic acid derivatives, highlighting the antimicrobial potential of related compounds, which may encompass (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid. Kimura et al., 1962.
Synthesis of Arylethynylphosphonates
Krawczyk and Albrecht (2007) discuss the bromodecarboxylation of (E)-3-aryl-2-(diethoxyphosphoryl)acrylic acids for synthesizing diethyl arylethynylphosphonates, demonstrating the compound's utility in organic synthesis. Krawczyk & Albrecht, 2007.
Antibacterial Screening
Abdel (1991) synthesized compounds from 3-(p-Ethoxybenzoyl)acrylic acid with antibacterial properties, suggesting a similar potential for (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in the medical field. Abdel, 1991.
Corrosion Inhibition
Abu-Rayyan et al. (2022) investigated acrylamide derivatives for corrosion inhibition, indicating possible applications of (2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid in material science. Abu-Rayyan et al., 2022.
Dual Inhibitors Synthesis
Moreau, Chen, Rao, and Knaus (2006) explored the synthesis of acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases, highlighting potential pharmaceutical applications. Moreau et al., 2006.
Solar Cell Applications
Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, and Grätzel (2006) engineered organic sensitizers with acrylic acid components for solar cells, showing the utility in renewable energy technologies. Kim et al., 2006.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2,4-diethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-11-8-12(18-4-2)10(14)7-9(11)5-6-13(15)16/h5-8H,3-4H2,1-2H3,(H,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFBKLVMGWPEQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C=CC(=O)O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1/C=C/C(=O)O)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-Bromo-2,4-diethoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



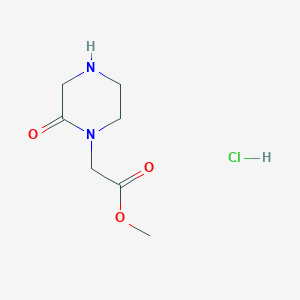
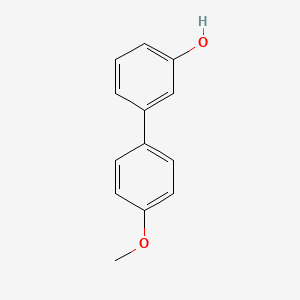
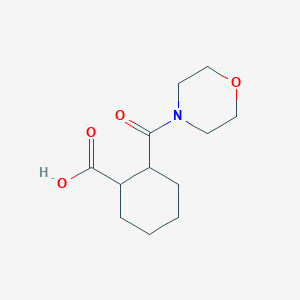
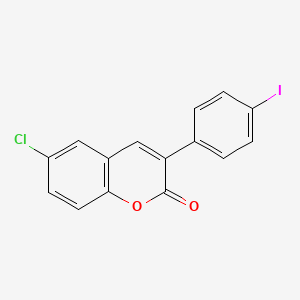

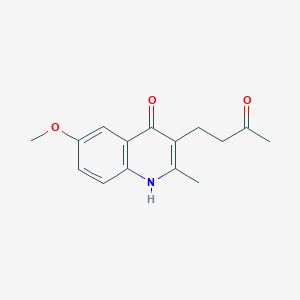
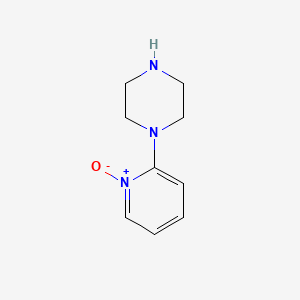
![5-(2-Hydroxyethyl)-6-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-3,4-dihydropyrimidin-4-one](/img/structure/B3060402.png)
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-methylbenzenecarboxylate](/img/structure/B3060403.png)
![5-{[3-(Trifluoromethyl)phenyl]sulfonyl}-1,2,3-thiadiazole](/img/structure/B3060405.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)
![Ethyl 5-(4-chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B3060411.png)
